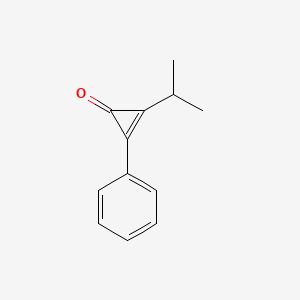
2-Isopropyl-3-phenylcyclopropenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-3-phenylcyclopropenone is an organic compound characterized by a cyclopropenone ring substituted with an isopropyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-3-phenylcyclopropenone typically involves the cyclopropanation of alkenes. One common method includes the use of triethylammonium bis(catecholato)iodomethylsilicate as a bifunctional reagent in combination with an organic photocatalyst and visible light . This method allows for the efficient cyclopropanation of olefins, including those with trifluoromethyl and pinacolatoboryl substituents.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The specific industrial methods are often proprietary and optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-3-phenylcyclopropenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropenone ring to cyclopropane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclopropenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Various substituted cyclopropenone derivatives.
Aplicaciones Científicas De Investigación
2-Isopropyl-3-phenylcyclopropenone has several applications in scientific research:
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-3-phenylcyclopropenone involves its interaction with various molecular targets. The compound’s cyclopropenone ring is highly reactive, allowing it to participate in cycloaddition reactions and form stable adducts with other molecules. This reactivity is attributed to the polarization of the carbonyl group, which creates a partial positive charge on the cyclopropenone ring and a partial negative charge on the oxygen atom . These interactions can modulate biological pathways and result in specific therapeutic effects.
Comparación Con Compuestos Similares
- 2-Methyl-3-phenylcyclopropenone
- 2-Alkyl-3-phenylcyclopropenones
Comparison: 2-Isopropyl-3-phenylcyclopropenone is unique due to the presence of the isopropyl group, which influences its reactivity and steric properties. Compared to 2-Methyl-3-phenylcyclopropenone, the isopropyl group provides greater steric hindrance, potentially affecting the compound’s reactivity in cycloaddition reactions . Additionally, the phenyl group enhances the compound’s stability and reactivity through conjugation effects.
Propiedades
Número CAS |
69425-02-1 |
|---|---|
Fórmula molecular |
C12H12O |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
2-phenyl-3-propan-2-ylcycloprop-2-en-1-one |
InChI |
InChI=1S/C12H12O/c1-8(2)10-11(12(10)13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
SYILSFZGLKKVDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


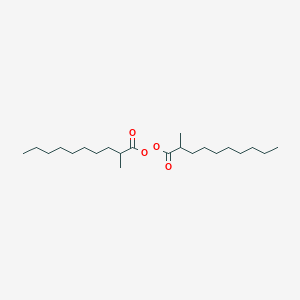
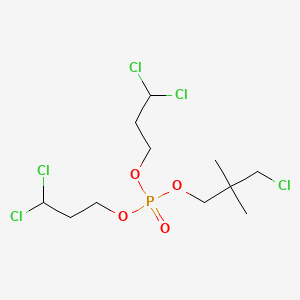
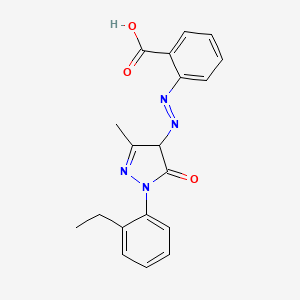
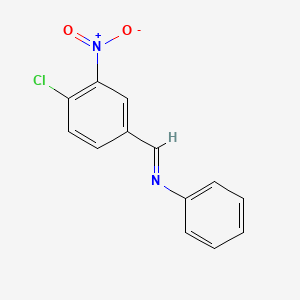
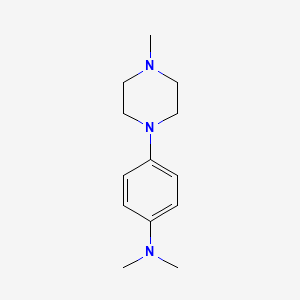
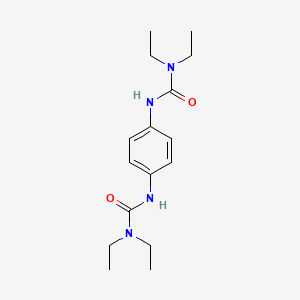
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
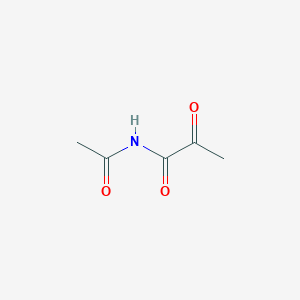
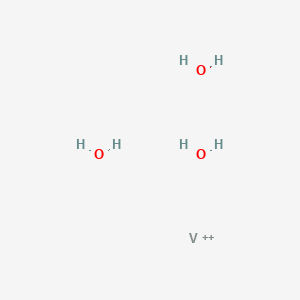
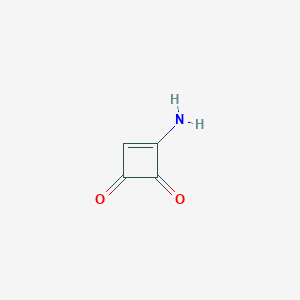
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)

